SB225002

Description

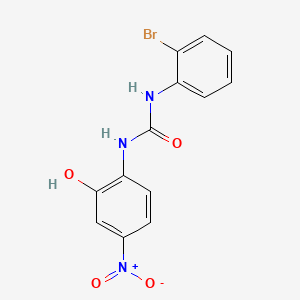

a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration; structure in first source

Properties

IUPAC Name |

1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBZVUNNWUIPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397383 | |

| Record name | sb 225002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182498-32-4 | |

| Record name | SB 225002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sb 225002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182498-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

SB225002: A Technical Guide to its Mechanism of Action as a CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB225002 is a potent and selective, non-peptide small molecule antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). This document provides an in-depth technical overview of the core mechanism of action of this compound, detailing its interaction with CXCR2 and the subsequent effects on intracellular signaling pathways and cellular functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding.

Introduction: The Role of CXCR2 in Inflammation

The CXCR2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, as well as on other immune cells like monocytes and mast cells.[1][2] It plays a pivotal role in the innate immune response by mediating the recruitment of neutrophils to sites of inflammation and tissue injury.[1][2][3] Dysregulated CXCR2 signaling is implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and acute lung injury (ALI), making it a compelling therapeutic target.[2][4][5] The primary endogenous ligands for CXCR2 are ELR+ chemokines, such as interleukin-8 (IL-8, also known as CXCL8) and growth-regulated oncogene-α (GROα, also known as CXCL1).[1][6]

Core Mechanism of Action of this compound

This compound exerts its pharmacological effects by acting as a competitive antagonist at the CXCR2 receptor.[7][8] It binds to the receptor, thereby preventing the binding of endogenous chemokine ligands like IL-8 and GROα. This blockade of ligand binding inhibits the conformational changes in the receptor necessary for signal transduction.

Selective and High-Affinity Binding to CXCR2

This compound is characterized by its high affinity and selectivity for the human CXCR2 receptor. It has been shown to inhibit the binding of radiolabeled IL-8 (¹²⁵I-IL-8) to CXCR2 with a half-maximal inhibitory concentration (IC50) of 22 nM.[9][10][11][12] Importantly, this compound exhibits greater than 150-fold selectivity for CXCR2 over the closely related CXCR1 receptor, highlighting its specificity.[7][9]

Impact on Intracellular Signaling Pathways

Activation of CXCR2 by its ligands initiates a cascade of intracellular signaling events. This compound, by blocking ligand binding, effectively abrogates these downstream pathways. The CXCR2 receptor is coupled to inhibitory G proteins (Gαi).[13] Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, while the Gβγ subunit activates downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[6][13]

The key signaling pathways inhibited by this compound include:

-

Calcium Mobilization: Inhibition of PLC activation prevents the generation of inositol (B14025) triphosphate (IP3), which is responsible for the release of intracellular calcium stores.[9]

-

MAPK Pathway: The Ras/Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation and survival, is attenuated by this compound.[13][14]

-

PI3K/Akt Pathway: This pathway, involved in cell survival, proliferation, and migration, is also downstream of CXCR2 and is inhibited by this compound.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 Value (nM) | Reference(s) |

| Radioligand Binding | ¹²⁵I-IL-8 | Human CXCR2 transfected cells | 22 | [9][10][11][12] |

| Calcium Mobilization | IL-8 | HL-60 cells | 8 | [9] |

| Calcium Mobilization | GROα | HL-60 cells | 10 | [9] |

| Calcium Mobilization | IL-8 | CXCR2-transfected 3ASubE cells | 40 | [9] |

| Calcium Mobilization | GROα | CXCR2-transfected 3ASubE cells | 20 | [9] |

| Chemotaxis | IL-8 | Rabbit Polymorphonuclear Neutrophils (PMNs) | 30 | [9] |

| Chemotaxis | GROα | Rabbit Polymorphonuclear Neutrophils (PMNs) | 70 | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Disease Model | Dosing | Key Findings | Reference(s) |

| Rabbit | IL-8-induced neutrophil margination | N/A | Selective blockade of neutrophil margination | [7][9] |

| Mouse | TNBS-induced colitis | N/A | Significant reduction in inflammatory parameters | [4] |

| Mouse | LPS-induced acute lung injury | N/A | Attenuation of lung injury and inflammation | [15] |

| Mouse | Carrageenan-induced hypernociception | Intraperitoneal, intrathecal, intracerebroventricular | Marked reduction in mechanical hypernociception | [16] |

| Mouse | Nasopharyngeal carcinoma xenograft | 10 mg/kg | Suppression of tumor growth | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the CXCR2 receptor.

-

Cells: Membranes from HEK293 cells stably expressing human CXCR2.

-

Radioligand: ¹²⁵I-labeled human IL-8.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of ¹²⁵I-IL-8 and varying concentrations of this compound in a binding buffer.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.

-

The IC50 value is determined by analyzing the competition binding curve.

-

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

-

Cells: Freshly isolated human or rabbit neutrophils.

-

Apparatus: Transwell chamber with a microporous membrane (e.g., 3-μm pore size).[15]

-

Chemoattractant: IL-8 or GROα.

-

Procedure:

-

The chemoattractant is placed in the lower chamber of the transwell plate.

-

Neutrophils, pre-incubated with varying concentrations of this compound or vehicle control, are added to the upper chamber (the insert).

-

The plate is incubated at 37°C in a humidified incubator with 5% CO₂ to allow for cell migration.[15][17]

-

After the incubation period, the number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting with a hemocytometer or by using a fluorescent dye like Calcein AM.[15][17]

-

The IC50 value for inhibition of chemotaxis is then calculated.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CXCR2 receptor. Its mechanism of action involves the direct blockade of chemokine binding, leading to the inhibition of critical downstream signaling pathways that govern neutrophil migration and activation. The extensive in vitro and in vivo data support its utility as a valuable research tool for elucidating the role of CXCR2 in various physiological and pathological processes. Furthermore, the therapeutic potential of targeting the CXCR2 pathway with antagonists like this compound continues to be an active area of investigation for a range of inflammatory diseases and cancer.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 3. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 4. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 7. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SB 225002 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]

- 15. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effects of the selective and non-peptide CXCR2 receptor antagonist this compound on acute and long-lasting models of nociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Synthesis of SB225002: A Potent and Selective CXCR2 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SB225002 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation. The discovery of this compound provided a valuable chemical tool to probe the function of CXCR2 in various inflammatory diseases and has been a lead compound in the development of novel anti-inflammatory therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key biological data.

Discovery and Rationale

This compound was identified through high-throughput screening as a selective inhibitor of the CXCR2 receptor.[1] The rationale for targeting CXCR2 stems from its central role in mediating the chemotaxis of neutrophils in response to ELR+ chemokines, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα).[1] Dysregulated neutrophil recruitment is a hallmark of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and ischemia-reperfusion injury.[2] Therefore, a selective antagonist of CXCR2 was sought to therapeutically modulate excessive neutrophil infiltration and mitigate tissue damage. This compound emerged as a lead compound due to its high potency and selectivity for CXCR2 over the closely related CXCR1 and other G protein-coupled receptors.[1]

Synthesis of this compound

The chemical name for this compound is N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea. The synthesis is a straightforward process involving the reaction of an isocyanate with an aniline (B41778) derivative.

Experimental Protocol: Synthesis of N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea

Materials:

-

2-Bromophenyl isocyanate

-

2-Amino-5-nitrophenol (B90527) (also known as 2-hydroxy-4-nitroaniline)

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon atmosphere setup

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

-

Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-amino-5-nitrophenol (1.0 equivalent). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Addition of Isocyanate: While stirring the solution at room temperature, add 2-bromophenyl isocyanate (1.05 equivalents) dropwise.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (B1210297). The reaction is typically complete within a few hours at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel. A gradient of hexane and ethyl acetate is typically used to elute the product.

-

Characterization: The purified product is dried under high vacuum to yield N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea as a solid. The structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

This compound is a highly potent and selective antagonist of the human CXCR2 receptor. Its biological activity has been characterized through a variety of in vitro and in vivo assays.

In Vitro Activity of this compound

| Assay Type | Ligand | Cell Line/System | Species | IC50 (nM) | Reference |

| Radioligand Binding | ¹²⁵I-IL-8 | CXCR2 transfected cells | Human | 22 | [3][4] |

| Calcium Mobilization | IL-8 | PMN, HL60, CXCR1-RBL-2H3 | Human | 8 | [3] |

| Calcium Mobilization | GROα | PMN, HL60, CXCR1-RBL-2H3 | Human | 10 | [3] |

| Calcium Mobilization | IL-8 | 3ASubE-CXCR2 | N/A | 40 | [3] |

| Calcium Mobilization | GROα | 3ASubE-CXCR2 | N/A | 20 | [3] |

| Chemotaxis | IL-8 | Polymorphonuclear Neutrophils (PMNs) | Rabbit | 30 | [3] |

| Chemotaxis | GROα | Polymorphonuclear Neutrophils (PMNs) | Rabbit | 70 | [3] |

Table 1: Summary of in vitro quantitative data for this compound.

In Vivo Activity

In vivo studies have demonstrated the efficacy of this compound in various animal models of inflammation. For instance, it has been shown to reduce neutrophil influx and tissue damage in models of acute colitis.[2] In rabbits, this compound selectively blocks IL-8-induced neutrophil margination.[1]

Experimental Protocols for Biological Assays

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the CXCR2 receptor.

Materials:

-

Membranes from cells stably expressing the human CXCR2 receptor

-

¹²⁵I-labeled IL-8 (radioligand)

-

This compound

-

Assay Buffer: 20 mM Bis-Tris-propane, pH 8.0, containing 1.2 mM MgSO₄, 0.1 mM EDTA, 25 mM NaCl, and 0.03% CHAPS

-

96-well microtiter plates

-

Glass fiber filtermats

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a 96-well microtiter plate, prepare the reaction mixture containing cell membranes (1.0 µg/mL), varying concentrations of this compound (or vehicle control), and assay buffer.

-

Initiation of Binding: Initiate the binding reaction by adding ¹²⁵I-IL-8 to a final concentration of 0.25 nM.

-

Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.

-

Harvesting: Harvest the contents of the plate onto glass fiber filtermats using a cell harvester. The filtermats are pre-soaked in a blocking solution (e.g., 1% polyethyleneimine, 0.5% BSA).

-

Washing: Wash the filtermats multiple times with ice-cold wash buffer (25 mM NaCl, 10 mM Tris-HCl, 1 mM MgSO₄, 0.5 mM EDTA, 0.03% CHAPS, pH 7.4) to remove unbound radioligand.

-

Scintillation Counting: Dry the filtermats, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-IL-8 (IC50 value) by non-linear regression analysis.

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human or rabbit neutrophils

-

Chemoattractant (e.g., IL-8 or GROα)

-

This compound

-

Assay Medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size)

-

Incubator (37°C, 5% CO₂)

-

Microscope

-

Cell staining reagents

Procedure:

-

Chamber Setup: Place the chemoattractant solution in the lower compartment of the Boyden chamber.

-

Cell Preparation: Pre-incubate the isolated neutrophils with various concentrations of this compound (or vehicle control) in assay medium.

-

Cell Addition: Place the pre-incubated neutrophil suspension in the upper compartment of the Boyden chamber, separated from the lower compartment by the microporous membrane.

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).

-

Cell Fixation and Staining: After incubation, remove the membrane, fix the cells that have migrated to the underside of the membrane, and stain them with a suitable dye (e.g., Giemsa or DAPI).

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Calcium Mobilization Assay

Objective: To measure the effect of this compound on chemoattractant-induced intracellular calcium release.

Materials:

-

Neutrophils or CXCR2-expressing cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Chemoattractant (e.g., IL-8 or GROα)

-

This compound

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric plate reader or flow cytometer

Procedure:

-

Cell Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Washing: Wash the cells to remove any extracellular dye.

-

Compound Addition: Add various concentrations of this compound (or vehicle control) to the cells and incubate for a short period.

-

Stimulation: Add the chemoattractant to stimulate the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorometric plate reader or flow cytometer. An increase in intracellular calcium concentration results in a change in the fluorescence of the dye.

-

Data Analysis: Determine the inhibitory effect of this compound on the chemoattractant-induced calcium flux and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

CXCR2 Signaling Pathway

References

SB225002: A Selective CXCR2 Antagonist for Research and Drug Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of SB225002, a potent and selective non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Targeted at researchers, scientists, and drug development professionals, this document delves into the core pharmacology, mechanism of action, experimental applications, and relevant signaling pathways associated with this compound.

Introduction to this compound

This compound, with the chemical name N-(2-hydroxy-4-nitrophenyl)-N′-(2-bromophenyl) urea, was one of the first potent and selective small-molecule inhibitors developed for the CXCR2 receptor.[1] CXCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on neutrophils, but also found on other immune cells like monocytes and mast cells, as well as endothelial and some tumor cells.[2][3] This receptor plays a critical role in mediating neutrophil recruitment and activation in response to ELR+ CXC chemokines such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8).[1][4] Given the central role of neutrophil-mediated inflammation in a variety of diseases, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), and certain cancers, CXCR2 has emerged as a significant therapeutic target.[3][5][6] this compound serves as a valuable tool for investigating the physiological and pathological roles of the CXCR2 signaling axis.

Mechanism of Action

This compound functions as a competitive antagonist at the CXCR2 receptor. It binds to the receptor, thereby preventing the binding of its natural chemokine ligands.[1][6] This blockade inhibits the subsequent intracellular signaling cascades that are normally initiated upon ligand binding. The primary consequence of this antagonism is the inhibition of neutrophil chemotaxis, preventing their migration to sites of inflammation.[1][7]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound activity from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Cell Type/System | Ligand | Value | Reference |

| IC50 | Human | CXCR2-transfected HEK cells | ¹²⁵I-IL-8 | 22 nM | [1][8] |

| IC50 | Human | Neutrophils | IL-8 induced chemotaxis | 30 nM | [8] |

| IC50 | Human | Neutrophils | GROα induced chemotaxis | 70 nM | [8] |

| IC50 | Human | HL60 cells | IL-8 induced calcium mobilization | 8 nM | [8] |

| IC50 | Human | HL60 cells | GROα induced calcium mobilization | 10 nM | [8] |

| IC50 | Human | CXCR2-transfected 3ASubE cells | IL-8 induced calcium mobilization | 40 nM | [8] |

| IC50 | Human | CXCR2-transfected 3ASubE cells | GROα induced calcium mobilization | 20 nM | [8] |

| Selectivity | Human | CXCR1 vs. CXCR2 | - | >150-fold | [1][8] |

Table 2: Exemplary In Vitro and In Vivo Experimental Dosing

| Model | Cell Line/Animal Model | Concentration/Dose | Effect | Reference |

| In Vitro Proliferation | Nasopharyngeal carcinoma cells (C666-1, HONE-1) | 0.5 µM | Inhibition of proliferation and colony formation | [9] |

| In Vitro Proliferation | Esophageal squamous cell carcinoma (WHCO1) | 400 nM | ~40-50% reduction in cell proliferation | [8] |

| In Vivo Tumor Model | Nasopharyngeal carcinoma xenograft (mice) | 10 mg/kg | Suppression of tumor growth | [10] |

| In Vivo Colitis Model | TNBS-induced colitis (mice) | Not Specified | Amelioration of colitis | [5] |

| In Vivo Acute Lung Injury | LPS-induced ALI (mice) | Not Specified | Attenuation of lung injury | [11] |

CXCR2 Signaling Pathway

Upon activation by its chemokine ligands, CXCR2, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This process begins with the dissociation of the G-protein subunits, leading to the activation of downstream effectors. Key pathways activated by CXCR2 signaling include the Phospholipase C (PLC)/IP3 pathway, which leads to calcium mobilization, and the PI3K/Akt and Ras/MAPK pathways, which are involved in cell survival, proliferation, and migration.[2][12]

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments involving this compound.

In Vitro Neutrophil Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

This compound (stock solution in DMSO)

-

Chemoattractant (e.g., CXCL8, 10-100 ng/mL)

-

Assay buffer (e.g., HBSS with 0.1% BSA)

-

24-well Transwell plate (e.g., 3 µm pore size)

-

Fluorescent dye (e.g., Calcein-AM) or cell lysis buffer for quantification

Protocol:

-

Prepare the chemoattractant solution in the assay buffer. Add this solution to the lower wells of the Transwell plate.

-

Place the Transwell inserts into the wells.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.[13]

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[13]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[13]

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by:

Caption: Experimental workflow for an in vitro neutrophil chemotaxis assay.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Cancer cell line (e.g., Nasopharyngeal carcinoma C666-1 cells)

-

Immunocompromised mice (e.g., BALB/c nude mice, 4-5 weeks old)

-

This compound

-

Vehicle solution (e.g., 25% v/v PEG 400, 5% v/v Tween 80, 2% v/v DMSO)[10]

-

Calipers for tumor measurement

Protocol:

-

Culture the cancer cells to the desired number.

-

Inject the cancer cells (e.g., 5 x 10⁶ C666-1 cells) subcutaneously into the right dorsal flank of the mice.[10]

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Prepare the this compound formulation in the vehicle solution.

-

Administer this compound (e.g., 10 mg/kg) or vehicle to the respective groups, typically via intraperitoneal injection or oral gavage, on a predetermined schedule.[10]

-

Monitor the tumor size by measuring with calipers at regular intervals.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, immunohistochemistry).

-

Vital organs may also be collected to assess for any treatment-related toxicity.[10]

Conclusion

This compound is a well-characterized and highly selective CXCR2 antagonist that has proven to be an invaluable research tool. Its ability to potently inhibit neutrophil migration and activation has facilitated a deeper understanding of the role of CXCR2 in a wide range of inflammatory diseases and cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to utilize this compound in their studies of the CXCR2 signaling axis and its therapeutic potential.

References

- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 4. immune-system-research.com [immune-system-research.com]

- 5. The selective nonpeptide CXCR2 antagonist this compound ameliorates acute experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 7. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]

- 10. Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

SB225002: A Technical Guide to Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB225002 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2] As a critical mediator of neutrophil recruitment and activation, CXCR2 and its associated signaling pathways are implicated in a host of inflammatory diseases and cancer.[3][4] Understanding the downstream effects of this compound is paramount for its application as a research tool and for the development of CXCR2-targeted therapeutics. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Mechanism of Action

This compound exerts its effects by directly competing with endogenous CXCR2 ligands, primarily the ELR+ (Glu-Leu-Arg) motif-containing CXC chemokines such as Interleukin-8 (IL-8, CXCL8) and growth-related oncogene-alpha (GROα, CXCL1).[1][2] CXCR2 is a G-protein coupled receptor (GPCR) that, upon ligand binding, activates heterotrimeric G-proteins, primarily of the Gαi family.[5] This activation initiates a cascade of intracellular signaling events. This compound, by binding to CXCR2, prevents this initial activation step, thereby inhibiting all subsequent downstream signaling.[2][3] It demonstrates high selectivity for CXCR2, with over 150-fold greater affinity compared to the related CXCR1 receptor.[2][6]

Core Downstream Signaling Pathways

The antagonism of CXCR2 by this compound leads to the attenuation of several key signaling cascades crucial for cellular responses like chemotaxis, proliferation, and inflammation. The primary pathways affected are the Phospholipase C (PLC)/Calcium mobilization pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of G-Protein Signaling and Calcium Mobilization

Upon ligand binding, activated CXCR2 facilitates the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit, in particular, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] This rapid increase in cytosolic calcium is a critical signal for neutrophil activation and chemotaxis. This compound directly blocks this entire sequence by preventing the initial G-protein activation, resulting in a potent inhibition of chemokine-induced calcium mobilization.[6]

Modulation of the PI3K/Akt Pathway

The Gβγ subunit released upon CXCR2 activation also stimulates the PI3K/Akt pathway, a critical regulator of cell survival, proliferation, and migration.[8][9] Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by kinases like PDK1. Activated Akt then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote cell growth and survival. Studies have shown that this compound can inhibit the phosphorylation and activation of both Akt and mTOR in cancer cells, thereby suppressing cell proliferation.[10]

Attenuation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, is another key downstream target of CXCR2 signaling.[7][11] Activation of this pathway, often via Ras and Raf kinases, leads to the phosphorylation of transcription factors that regulate genes involved in cell proliferation, differentiation, and inflammatory responses.[1] In nasopharyngeal carcinoma cells, this compound has been shown to suppress cell growth and proliferation through the inhibition of MAPK pathway activation.[1] Similarly, in prostate cancer cells, the expression of proteins involved in invasion and metastasis is mediated by ERK, JNK, and p38 signaling, which can be attenuated by this compound.[10]

Quantitative Data Summary

The potency of this compound has been quantified across various functional assays. The following table summarizes key inhibitory concentration (IC50) values reported in the literature.

| Assay Type | Target / Ligand | Cell/System | IC50 Value (nM) | Reference |

| Radioligand Binding | 125I-IL-8 | Human CXCR2 | 22 | [2][6] |

| Calcium Mobilization | IL-8 | HL60 Cells | 8 | [6] |

| Calcium Mobilization | GROα | HL60 Cells | 10 | [6] |

| Calcium Mobilization | IL-8 | CXCR2-transfected 3ASubE Cells | 40 | [6] |

| Calcium Mobilization | GROα | CXCR2-transfected 3ASubE Cells | 20 | [6] |

| Chemotaxis | IL-8 | Rabbit PMNs | 30 | [6] |

| Chemotaxis | GROα | Rabbit PMNs | 70 | [6] |

Experimental Workflows and Protocols

Investigating the effects of this compound typically follows a workflow from in vitro characterization to cell-based pathway analysis and finally to in vivo models of disease.

Detailed Methodologies

This assay quantifies the ability of this compound to inhibit the directed migration of neutrophils toward a chemoattractant.[11][12]

-

Neutrophil Isolation : Isolate human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells. Resuspend purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

-

Chamber Setup : Use a 96-well chemotaxis chamber (e.g., Transwell®) with a polycarbonate membrane (typically 3-5 µm pore size).

-

Chemoattractant & Inhibitor Loading : In the lower wells of the chamber, add the chemoattractant (e.g., 10 nM IL-8 or CXCL1). In separate wells, add buffer only (negative control).

-

Cell Treatment and Seeding : Pre-incubate the isolated neutrophil suspension with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 15-30 minutes at room temperature.

-

Migration : Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Quantification : After incubation, remove the inserts. Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved by lysing the migrated cells and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®), which is proportional to the cell number.[11] Alternatively, cells can be fixed, stained, and counted manually under a microscope.

-

Data Analysis : Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control and determine the IC50 value.

This protocol measures the inhibitory effect of this compound on chemokine-induced intracellular calcium release using a ratiometric fluorescent dye like Fura-2 AM.[13][14]

-

Cell Preparation : Culture CXCR2-expressing cells (e.g., HL-60 cells or a stably transfected cell line) in a 96-well black, clear-bottom plate until they reach 80-90% confluency.

-

Dye Loading : Remove the culture medium and wash cells once with HEPES-buffered saline (HBS). Add HBS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127. Incubate for 60 minutes at 37°C in the dark.

-

Washing : After incubation, remove the dye solution, and wash the cells twice with HBS (supplemented with 2.5 mM probenecid (B1678239) to prevent dye leakage) to remove extracellular Fura-2 AM. Add 100 µL of HBS with probenecid to each well.

-

Plate Reader Setup : Set up a fluorescence microplate reader equipped with injectors to measure fluorescence emission at 510 nm with alternating excitation wavelengths of 340 nm and 380 nm, taking readings every 1-3 seconds.

-

Assay Execution : Place the plate in the reader. Begin recording a baseline fluorescence ratio (340nm/380nm) for approximately 30-60 seconds.

-

Compound Addition : Inject a solution of this compound or vehicle and incubate for 5-10 minutes.

-

Agonist Stimulation : Inject the CXCR2 agonist (e.g., IL-8 at its EC80 concentration) and continue recording the fluorescence ratio for another 2-3 minutes to capture the peak calcium response.

-

Data Analysis : The change in intracellular calcium concentration is proportional to the 340/380 nm fluorescence ratio. Calculate the peak response after agonist addition and determine the inhibitory effect of this compound.

This method is used to detect the phosphorylation status of key signaling proteins like ERK and Akt, indicating pathway activation.[15][16]

-

Cell Culture and Treatment : Seed cells (e.g., nasopharyngeal or prostate cancer cells) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce baseline pathway activation.

-

Inhibitor Pre-treatment : Treat cells with desired concentrations of this compound for 1-2 hours.

-

Stimulation : Stimulate the cells with a CXCR2 ligand (e.g., 100 ng/mL CXCL8) for a short period (e.g., 5-30 minutes) to induce pathway phosphorylation.

-

Protein Extraction : Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer : Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 4-20% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-ERK1/2, anti-phospho-Akt) diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

-

Detection and Analysis : Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. To normalize the data, strip the membrane and re-probe for total ERK1/2 and total Akt, as well as a loading control like GAPDH or β-actin.[17] Quantify band intensities using software like ImageJ.

This animal model is used to evaluate the efficacy of this compound in a setting of acute, neutrophil-driven inflammation.[18][19][20]

-

Animal Acclimatization : Use adult C57BL/6 mice (10-12 weeks old) and allow them to acclimate for at least one week.

-

ALI Induction : Anesthetize mice (e.g., via intraperitoneal injection of ketamine/xylazine). Expose the trachea via a small incision. Using a catheter, instill a single dose of lipopolysaccharide (LPS) (e.g., 10-25 µg in 50 µL of sterile saline) directly into the trachea.[19][20] Suture the incision. The control group receives sterile saline only.

-

This compound Administration : Administer this compound (e.g., 2 mg/kg) or vehicle control (e.g., PBS with DMSO) via a suitable route such as tail vein injection or intraperitoneal injection at a specified time point relative to the LPS challenge (e.g., 1 hour before or after).[4][21]

-

Sample Collection : At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the animals.

-

Bronchoalveolar Lavage (BAL) : Expose the trachea, insert a cannula, and wash the lungs with sterile PBS to collect BAL fluid. Centrifuge the BAL fluid to pellet the cells.

-

Lung Tissue Harvesting : Perfuse the lungs with PBS via the right ventricle to remove blood, then harvest the lung tissue. One lobe can be used to determine the wet/dry weight ratio (an indicator of edema), while another can be snap-frozen or fixed for further analysis.[20]

-

Endpoint Analysis :

-

Cell Counts : Perform total and differential cell counts on the BAL fluid cytospin preparations to quantify neutrophil infiltration.

-

Myeloperoxidase (MPO) Assay : Homogenize lung tissue and measure MPO activity, a quantitative marker of neutrophil presence.[4]

-

Cytokine Analysis : Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid supernatant using ELISA.[4]

-

Histology : Fix lung tissue in formalin, embed in paraffin, section, and stain with H&E to assess lung injury and inflammation.

-

Conclusion

This compound is a powerful pharmacological tool for dissecting the role of CXCR2 in health and disease. Its primary mechanism of action—the direct and selective antagonism of the CXCR2 receptor—results in the comprehensive inhibition of downstream signaling, most notably suppressing calcium mobilization and attenuating the PI3K/Akt and MAPK pathways. This blockade translates into potent anti-inflammatory and anti-proliferative effects in a variety of preclinical models. The quantitative data and detailed protocols provided in this guide serve as a robust resource for researchers aiming to utilize this compound to further explore the complex biology of chemokine signaling.

References

- 1. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]

- 2. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

- 4. Therapeutic inhibition of CXC chemokine receptor 2 by this compound attenuates LPS-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibits prostate cancer invasion and attenuates the expression of BSP, OPN and MMP-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. criver.com [criver.com]

- 12. Cytokine-Induced Neutrophil Chemotaxis Assay | Springer Nature Experiments [experiments.springernature.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hellobio.com [hellobio.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]

- 20. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CXCR2 Is Essential for Radiation-Induced Intestinal Injury by Initiating Neutrophil Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of SB225002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB225002, chemically identified as N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea, is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] CXCR2 and its ligands, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα), play a pivotal role in the recruitment and activation of neutrophils, key mediators in inflammatory processes.[3] Consequently, the development of small molecule CXCR2 antagonists like this compound represents a promising therapeutic strategy for a range of inflammatory diseases, autoimmune disorders, and cancer. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing the key chemical features that govern its potent and selective inhibition of CXCR2. The guide also outlines the experimental protocols for the key biological assays used to characterize this class of compounds and visualizes the associated signaling pathways and experimental workflows.

Core Structure and Pharmacophore of this compound

The chemical structure of this compound is characterized by a central urea (B33335) moiety linking two substituted phenyl rings: a 2-bromophenyl group and a 2-hydroxy-4-nitrophenyl group.[2] The fundamental pharmacophore for CXCR2 antagonism in this diarylurea series consists of:

-

An acidic phenolic hydroxyl group.

-

An electron-withdrawing group on the same phenyl ring.

-

A central hydrogen-bond donor/acceptor urea unit.

-

A second aromatic ring with a specific substitution pattern.

These features are crucial for the molecule to effectively bind to the receptor and inhibit its function.

Structural Activity Relationship (SAR) Studies

The development of this compound was the result of chemical optimization from a lead compound identified through high-throughput screening.[3] Subsequent SAR studies on the N,N'-diarylurea scaffold have provided valuable insights into the structural requirements for potent CXCR2 antagonism.

The N-(2-hydroxy-4-nitrophenyl) Moiety

The 2-hydroxy-4-nitrophenyl ring is a critical component for the activity of this compound. The phenolic hydroxyl group is essential for binding, likely acting as a hydrogen bond donor. The nitro group at the 4-position is a strong electron-withdrawing group, which increases the acidity of the phenolic proton and contributes to the overall binding affinity.

The N'-(2-bromophenyl) Moiety

The substitution pattern on the second phenyl ring also significantly influences the compound's potency and pharmacokinetic properties. In this compound, the bromine atom at the 2-position of the phenyl ring is crucial for its high affinity.

Modifications of the Diarylurea Scaffold

Further studies have explored modifications to the core diarylurea structure. For instance, replacing the urea with a squaramide moiety has been shown to yield potent CXCR2 antagonists, though with different SAR profiles compared to the diarylurea series.[4] Additionally, the introduction of sulfonamide substituents adjacent to the phenolic group in related diarylurea compounds has been found to reduce clearance in pharmacokinetic studies.[3]

Quantitative Data Summary

The following tables summarize the quantitative biological data for this compound and related compounds, highlighting the impact of structural modifications on their activity.

| Compound | Structure | Target | Assay | IC50 (nM) | Selectivity vs. CXCR1 |

| This compound | N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea | Human CXCR2 | ¹²⁵I-IL-8 Binding | 22[1][2][5] | >150-fold[1][2][5] |

| This compound | N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea | Human CXCR2 | IL-8 induced Ca²⁺ mobilization (HL60 cells) | 8[2][5] | - |

| This compound | N-(2-Bromophenyl)-N'-(2-hydroxy-4-nitrophenyl)urea | Human CXCR2 | GROα induced Ca²⁺ mobilization (HL60 cells) | 10[2][5] | - |

| This compound | Rabbit CXCR2 | IL-8 induced neutrophil chemotaxis | 30[5] | - | |

| This compound | Rabbit CXCR2 | GROα induced neutrophil chemotaxis | 70[5] | - |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for the CXCR2 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Membranes from cells stably expressing human CXCR2 are prepared by homogenization and centrifugation.

-

Assay Buffer: 20 mM Bis-Tris-propane, pH 8.0, with 1.2 mM MgSO₄, 0.1 mM EDTA, 25 mM NaCl, and 0.03% CHAPS.[1]

-

Incubation: Membrane protein (1.0 µg/ml) is incubated with varying concentrations of the test compound (e.g., this compound) and a fixed concentration of ¹²⁵I-IL-8 (0.25 nM) in a 96-well microtiter plate.[1]

-

Separation: Bound and free radioligand are separated by vacuum filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is quantified using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CXCR2 agonist.

-

Cell Culture: Human promyelocytic leukemia cells (HL-60), which endogenously express CXCR2, or other suitable cell lines transfected with CXCR2 are used.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) before stimulation.

-

Agonist Stimulation: A CXCR2 agonist, such as IL-8 or GROα, is added to the cells.

-

Detection: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response.

Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to block the migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Neutrophils are isolated from fresh human blood.

-

Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane is used.

-

Assay Setup: The lower chamber contains the chemoattractant (e.g., IL-8 or GROα) and the test compound at various concentrations. Isolated neutrophils are placed in the upper chamber.

-

Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, typically by cell counting or using a colorimetric assay.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits neutrophil migration by 50%.

Visualizations

CXCR2 Signaling Pathway

Caption: Simplified CXCR2 signaling pathway leading to cellular responses.

Experimental Workflow for SAR Studies

Caption: Workflow for the structural activity relationship study of CXCR2 antagonists.

Conclusion

This compound stands as a well-characterized, potent, and selective CXCR2 antagonist. The structural activity relationship studies of the N,N'-diarylurea series have clearly defined the key pharmacophoric elements required for high-affinity binding and functional inhibition of the CXCR2 receptor. The 2-hydroxy-4-nitrophenyl and the 2-bromophenyl moieties, connected by a central urea linker, are crucial for its biological activity. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel CXCR2 antagonists. A thorough understanding of the SAR of this compound and its analogues is invaluable for the rational design of next-generation therapeutics targeting CXCR2-mediated pathologies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CXCR2 antagonist | Probechem Biochemicals [probechem.com]

- 3. Discovery of potent and orally bioavailable N,N'-diarylurea antagonists for the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of N,N'-diarylsquaramides and N,N'-diarylureas as antagonists of the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Binding Affinity of SB225002 for CXCR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SB225002, a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The document details the quantitative binding affinity, the experimental protocols used for its determination, and the associated cellular signaling pathways.

Quantitative Binding Affinity of this compound for CXCR2

This compound is a non-peptide small molecule inhibitor that demonstrates high affinity and selectivity for the CXCR2 receptor.[1][2][3] Its binding prevents the interaction of natural ligands, such as interleukin-8 (IL-8) and growth-related oncogene alpha (GROα), thereby inhibiting downstream signaling and cellular responses like neutrophil chemotaxis.[3][4] The binding affinity has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being the most commonly reported metric.

The following table summarizes the key quantitative data for the binding and functional inhibition of CXCR2 by this compound.

| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 Value (nM) | Reference |

| Radioligand Binding | 125I-IL-8 | Cells transfected with CXCR2 | 22 | [3][4][5][6][7] |

| Calcium Mobilization | IL-8 | HL60 cells | 8 | [4][5][7] |

| Calcium Mobilization | GROα | HL60 cells | 10 | [4][5][7] |

| Calcium Mobilization | GROα | 3ASubE cells with CXCR2 | 20 | [4] |

| Calcium Mobilization | IL-8 | 3ASubE cells with CXCR2 | 40 | [4] |

| Chemotaxis | IL-8 | Rabbit Polymorphonuclear Neutrophils (PMNs) | 30 | [4] |

| Chemotaxis | GROα | Rabbit Polymorphonuclear Neutrophils (PMNs) | 70 | [4] |

This compound exhibits over 150-fold selectivity for CXCR2 compared to the closely related CXCR1 receptor.[3][4][5][7]

Experimental Protocols

The determination of this compound's binding affinity and functional antagonism for CXCR2 involves several key experimental methodologies. The most common are radioligand binding assays and functional assays such as calcium mobilization and chemotaxis assays.

This assay directly measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the IC50 value of this compound for the inhibition of a radiolabeled ligand (e.g., 125I-IL-8) binding to CXCR2.

Materials:

-

Cells or cell membranes expressing human CXCR2.

-

Radiolabeled ligand (e.g., 125I-IL-8).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8]

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: If using cell membranes, homogenize cells expressing CXCR2 in a lysis buffer and pellet the membranes by centrifugation.[8] Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes or whole cells, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.[8][9]

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[9][10]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to trap the cell membranes with the bound radioligand.[9][10] Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon receptor activation.

Objective: To determine the IC50 value of this compound for the inhibition of agonist-induced calcium mobilization in CXCR2-expressing cells.

Materials:

-

CXCR2-expressing cells (e.g., HL60).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

CXCR2 agonist (e.g., IL-8 or GROα).

-

This compound at various concentrations.

-

Fluorometric imaging plate reader or fluorometer.

Protocol:

-

Cell Loading: Incubate the CXCR2-expressing cells with a calcium-sensitive fluorescent dye.

-

Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of a CXCR2 agonist (e.g., IL-8) to the cells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

-

Data Analysis: Calculate the percentage of inhibition of the calcium response for each concentration of this compound. Determine the IC50 value by plotting the inhibition against the antagonist concentration.

CXCR2 Signaling Pathway and Inhibition by this compound

CXCR2 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi protein.[11] Upon activation by its chemokine ligands, CXCR2 initiates a cascade of intracellular signaling events that are crucial for neutrophil migration and activation.

Signaling Cascade:

-

Ligand Binding and G Protein Activation: Binding of chemokines like IL-8 to CXCR2 induces a conformational change in the receptor, leading to the dissociation of the Gαi and Gβγ subunits of the associated G protein.[11][12]

-

Downstream Effector Activation:

-

The Gβγ subunit activates phospholipase C-β (PLC-β) and phosphoinositide 3-kinase (PI3K).[11]

-

PLC-β activation leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11]

-

PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates Akt and other downstream effectors.

-

These pathways converge to activate mitogen-activated protein kinase (MAPK) cascades, such as the ERK pathway.[11]

-

-

Cellular Response: The culmination of these signaling events leads to cellular responses such as chemotaxis, degranulation, and changes in gene expression, which are central to the inflammatory response.

Mechanism of Inhibition by this compound: this compound acts as a competitive antagonist, binding to CXCR2 and preventing the binding of its natural ligands.[2] This blockade inhibits the initiation of the entire downstream signaling cascade, thereby preventing the cellular responses associated with CXCR2 activation.[13]

References

- 1. Frontiers | Antitumor and Radiosensitization Effects of a CXCR2 Inhibitor in Nasopharyngeal Carcinoma [frontiersin.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SB 225002 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. rndsystems.com [rndsystems.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 11. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the therapeutic applications for CXCR2 antagonists? [synapse.patsnap.com]

The Role of SB225002 in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neutrophil chemotaxis, the directed migration of neutrophils to sites of inflammation, is a critical process in the innate immune response. Dysregulated neutrophil recruitment, however, can contribute to the pathology of numerous inflammatory diseases. A key mediator of this process is the C-X-C chemokine receptor 2 (CXCR2), a G-protein coupled receptor (GPCR) that is highly expressed on the surface of neutrophils. SB225002 has been identified as a potent and selective non-peptide antagonist of CXCR2, making it a valuable tool for studying the intricacies of neutrophil biology and a potential therapeutic agent for inflammatory disorders. This technical guide provides an in-depth overview of the role of this compound in neutrophil chemotaxis, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows.

Mechanism of Action of this compound

This compound, with the chemical name N-(2-hydroxy-4-nitrophenyl)-N'-(2-bromophenyl)urea, functions as a selective antagonist of the CXCR2 receptor.[1] It exerts its inhibitory effects by binding to CXCR2 and preventing the binding of its cognate chemokines, which are characterized by the Glu-Leu-Arg (ELR) motif.[1] Key ELR-containing chemokines that activate CXCR2 and induce neutrophil chemotaxis include interleukin-8 (IL-8 or CXCL8), growth-related oncogene-alpha (GROα or CXCL1), GROβ (CXCL2), GROγ (CXCL3), and epithelial cell-derived neutrophil-activating peptide-78 (ENA-78 or CXCL5).[1][2]

By blocking ligand binding, this compound effectively inhibits the downstream signaling cascades initiated by CXCR2 activation.[3] Upon activation, CXCR2 typically couples to heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[3][4] This initiates a series of intracellular events, including the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a critical second messenger in neutrophil activation and migration.[3][5][6] Furthermore, CXCR2 signaling activates other important pathways such as the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/p38 pathways, which are involved in cell migration, proliferation, and survival.[7] this compound's antagonism of CXCR2 abrogates these signaling events, thereby preventing neutrophil chemotaxis and activation.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified in various in vitro assays. The following tables summarize the key quantitative data from published studies.

Table 1: this compound Potency in Receptor Binding and Functional Assays

| Assay Type | Ligand/Stimulus | Cell Type/System | IC50 Value (nM) | Reference |

| Receptor Binding | ¹²⁵I-IL-8 | CXCR2-transfected cells | 22 | [1][8][9] |

| Calcium Mobilization | IL-8 | Differentiated HL-60 cells | 8 | [8] |

| Calcium Mobilization | GROα | Differentiated HL-60 cells | 10 | [8] |

| Calcium Mobilization | GROα | CXCR2-transfected 3ASubE cells | 20 | [8] |

| Calcium Mobilization | IL-8 | CXCR2-transfected 3ASubE cells | 40 | [8] |

| Chemotaxis | IL-8 (1 nM) | Human Polymorphonuclear Neutrophils (PMNs) | 20 | [10] |

| Chemotaxis | GROα (10 nM) | Human Polymorphonuclear Neutrophils (PMNs) | 60 | [10] |

| Chemotaxis | IL-8 | Rabbit Polymorphonuclear Neutrophils (PMNs) | 30 | [8] |

| Chemotaxis | GROα | Rabbit Polymorphonuclear Neutrophils (PMNs) | 70 | [8] |

Table 2: Selectivity of this compound

| Receptor | Selectivity vs. CXCR2 | Reference |

| CXCR1 | >150-fold | [1][8][9] |

| Other 7-TMRs | >150-fold | [1][8] |

Experimental Protocols

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay is a widely used method to evaluate the effect of compounds like this compound on the directed migration of neutrophils towards a chemoattractant.

Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of an antagonist to inhibit the migration of neutrophils through the membrane towards the chemoattractant is quantified.

Detailed Methodology:

-

Neutrophil Isolation:

-

Isolate human neutrophils from fresh whole blood obtained from healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells to remove erythrocytes.[11][12]

-

Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., RPMI 1640 with 2% FBS) at a concentration of 2 x 10⁶ cells/mL.[12] Keep cells on ice to prevent premature activation.[13]

-

-

Compound and Chemoattractant Preparation:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations.

-

Prepare the chemoattractant (e.g., human recombinant CXCL1 or CXCL8) in the assay buffer at a concentration known to induce robust chemotaxis (e.g., 10-100 ng/mL).[12]

-

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of a 24-well or 96-well plate.[12]

-

Place the Transwell inserts (with a 5.0 µm pore size polyester (B1180765) membrane) into the wells.[11]

-

In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.[12]

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell inserts.[12]

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.[12]

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be achieved through several methods:

-

Luminescent-based method: Lyse the cells in the lower chamber and measure ATP levels using a commercially available kit (e.g., CellTiter-Glo®). The luminescence signal is directly proportional to the number of viable cells.[11]

-

Fluorometric method: Stain the migrated cells with a fluorescent dye (e.g., Calcein-AM) and measure the fluorescence using a microplate reader.[12][14]

-

Enzymatic method: Lyse the cells and measure the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).[12][15]

-

Direct cell counting: Manually count the migrated cells using a microscope and hemocytometer.

-

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration in neutrophils following receptor activation, providing a functional readout of GPCR signaling.

Principle: Neutrophils are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CXCR2 agonist, the binding of the ligand to the receptor triggers the release of calcium from intracellular stores, leading to an increase in fluorescence. An antagonist like this compound will inhibit this fluorescence increase.

Detailed Methodology:

-

Cell Preparation:

-

Isolate human neutrophils as described in the chemotaxis assay protocol.

-

Alternatively, cell lines expressing CXCR2, such as differentiated HL-60 cells, can be used.[8]

-

-

Dye Loading:

-

Assay Setup:

-

Wash the cells to remove excess dye and resuspend them in an appropriate buffer.

-

Aliquot the cell suspension into a 96-well or 384-well plate suitable for fluorescence measurements.

-

Add varying concentrations of this compound or vehicle control to the wells and incubate for a short period.

-

-

Stimulation and Measurement:

-

Use a fluorescence plate reader with automated injection capabilities (e.g., a FLIPR - Fluorometric Imaging Plate Reader).[16]

-

Establish a baseline fluorescence reading for each well.

-

Inject a CXCR2 agonist (e.g., IL-8 or GROα) into each well and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence intensity reflects the intracellular calcium mobilization.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each concentration of the antagonist.

-

The IC50 value for this compound is determined by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of this compound.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: this compound mechanism of action on the CXCR2 signaling pathway.

Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CXCR2 receptor. Its ability to effectively block neutrophil chemotaxis in response to a variety of ELR-containing chemokines has been robustly demonstrated through in vitro assays. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of the CXCR2 signaling pathway in health and disease. The use of this compound as a research tool will continue to be instrumental in elucidating the complex mechanisms of neutrophil-mediated inflammation and in the development of novel therapeutic strategies for a wide range of inflammatory conditions.

References

- 1. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic inhibition of CXCR1/2: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium signaling and related ion channels in neutrophil recruitment and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Multiple Roles for Chemokines in Neutrophil Biology [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. criver.com [criver.com]

- 12. benchchem.com [benchchem.com]

- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neutrophil Based Assays - Cellomatics Biosciences [cellomaticsbio.com]

- 15. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

SB225002: A Technical Guide to its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SB225002, a potent and selective non-peptide antagonist of the CXC chemokine receptor 2 (CXCR2). This document outlines the core mechanism of action of this compound, its effect on cytokine release, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: CXCR2 Antagonism